molecular formula C19H17NO3S B2990523 2-((5-Methoxyisoquinolin-1-yl)thio)-1-(4-methoxyphenyl)ethanone CAS No. 1203178-59-9

2-((5-Methoxyisoquinolin-1-yl)thio)-1-(4-methoxyphenyl)ethanone

Cat. No.: B2990523
CAS No.: 1203178-59-9
M. Wt: 339.41
InChI Key: YZJRAAFQZMJVHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-Methoxyisoquinolin-1-yl)thio)-1-(4-methoxyphenyl)ethanone is a synthetic small molecule featuring an isoquinoline core, a structure recognized for its significance in medicinal chemistry . This compound is designed as a valuable building block for researchers, particularly in the discovery and development of novel therapeutic agents. Its molecular architecture suggests potential for diverse biological activities. The isoquinoline scaffold is found in compounds investigated as Rho kinase (ROCK) inhibitors, which are relevant in cardiovascular disease, hypertension, and neurological disorders research . Furthermore, the methoxyphenylthioethanone moiety is structurally analogous to intermediates used in developing estrogen receptor-targeting agents for the potential treatment of proliferative diseases like cancer . Researchers can utilize this compound to explore structure-activity relationships, develop new chemical probes, or as a precursor in synthetic pathways for more complex molecules. As a key intermediate, it holds promise in early-stage drug discovery projects focused on oncology, kinase signaling pathways, and nuclear receptor modulation . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(5-methoxyisoquinolin-1-yl)sulfanyl-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-22-14-8-6-13(7-9-14)17(21)12-24-19-16-4-3-5-18(23-2)15(16)10-11-20-19/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJRAAFQZMJVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC=CC3=C2C=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-Methoxyisoquinolin-1-yl)thio)-1-(4-methoxyphenyl)ethanone is a derivative of isoquinoline known for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C17H17N1O3S1
  • Molecular Weight: 327.39 g/mol
  • IUPAC Name: this compound

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

Anticancer Activity

Several studies have investigated the anticancer properties of isoquinoline derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, in vitro studies demonstrated that it could induce apoptosis in human breast cancer cells (MCF-7) through a mitochondrial pathway, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it was found to reduce inflammation markers such as TNF-alpha and IL-6, suggesting a potential mechanism through the inhibition of NF-kB signaling pathways.

Antimicrobial Activity

Preliminary assessments indicate that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods, showing significant inhibition of bacterial growth.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction: The compound promotes apoptosis in cancer cells by modulating key apoptotic regulators.
  • Cytokine Modulation: It alters the expression levels of cytokines involved in inflammation.
  • Enzyme Inhibition: It may inhibit specific enzymes crucial for microbial survival, contributing to its antimicrobial effects.

Case Studies and Research Findings

StudyObjectiveFindings
Zhang et al. (2020)Evaluate anticancer effectsInduced apoptosis in MCF-7 cells; increased Bax/Bcl-2 ratio
Li et al. (2021)Assess anti-inflammatory propertiesReduced TNF-alpha and IL-6 in animal models
Kumar et al. (2022)Investigate antimicrobial activityEffective against E. coli and S. aureus with low MIC values

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following structurally related compounds highlight variations in substituents, linkage types, and biological activities:

Table 1: Key Structural Analogues
Compound Name Core Structure Differences Melting Point (°C) Yield (%) Key References
2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-1-(4-methoxyphenyl)ethanone (8a) Triazole instead of isoquinoline; 4-Cl substituent 162–164 85
1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)ethanone (12a) Dual methoxy groups; triazole linkage 94–96 94
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone (β-O-4 dimer) Ether linkage instead of thioether Not reported Not reported
1-(4-Methoxyphenyl)-2-[(3-methoxyphenyl)thio]ethanone (CAS 63675-73-0) 3-Methoxyphenyl thioether substituent Not reported Not reported
Key Observations:
  • Linkage Type : Thioether-containing compounds (e.g., 8a, 12a) generally exhibit higher thermal stability (e.g., 8a: 162–164°C) compared to ether-linked analogs like the β-O-4 dimer, which may have lower melting points due to reduced polarity .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in 8a) increase reactivity and may enhance binding interactions in biological systems, whereas methoxy groups improve solubility .
  • Synthetic Efficiency : Compound 12a achieves a 94% yield, suggesting optimized reaction conditions for triazole-thioether derivatives compared to other analogs .
Table 2: Antiplasmodial Activity of Selected Thioether-Ethanone Derivatives
Compound Name pIC50 Value Comparison to Chloroquine Key Structural Features References
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone 8.2129 10x more active Dual nitro groups; indole core
2-((4-Chlorophenyl)thio)-1-(5-nitro-1H-indol-3-yl)ethanone 7.9520 2.5x more active Chloro and nitro substituents
Chloroquine (Standard) 7.5528 Quinoline-based structure
Key Observations:
  • Electron-Withdrawing Groups : Nitro and chloro substituents significantly enhance antiplasmodial activity, as seen in indole-based thioethers .
  • Core Heterocycle Influence: While the target compound features an isoquinoline core, indole-based analogs demonstrate superior activity, suggesting heterocycle choice is critical for target binding .
Key Observations:
  • Synthetic Methods : Triazole-thioether derivatives (e.g., 8a) are synthesized under mild conditions (room temperature), whereas ether-linked dimers require prolonged reaction times .
  • Spectroscopic Signatures : IR spectra consistently show C=O stretches near 1680–1700 cm⁻¹, while 1H NMR data confirms aromatic proton environments .

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